molecular formula C18H22N6O4 B12758686 Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- CAS No. 86071-02-5

Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)-

Cat. No.: B12758686
CAS No.: 86071-02-5
M. Wt: 386.4 g/mol
InChI Key: ZMOQJWWUNMTKFC-UHFFFAOYSA-N
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Description

The compound "Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)-" is a xanthine derivative structurally modified at the 7-position with a 2-(4-(2-furoyl)-1-piperazinyl)ethyl group. Theophylline itself is a well-known adenosine receptor antagonist and phosphodiesterase inhibitor, traditionally used for respiratory conditions like asthma and COPD. The introduction of the furoyl-piperazine moiety likely enhances its selectivity for adenosine A2a receptors, a target implicated in neurodegenerative and cardiovascular diseases .

The molecular structure combines the purine backbone of theophylline with a piperazine ring substituted by a 2-furoyl group. This modification may improve blood-brain barrier permeability and receptor binding specificity, as seen in other piperazine-containing A2a antagonists .

Properties

CAS No.

86071-02-5

Molecular Formula

C18H22N6O4

Molecular Weight

386.4 g/mol

IUPAC Name

7-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H22N6O4/c1-20-15-14(17(26)21(2)18(20)27)24(12-19-15)10-7-22-5-8-23(9-6-22)16(25)13-4-3-11-28-13/h3-4,11-12H,5-10H2,1-2H3

InChI Key

ZMOQJWWUNMTKFC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Sgd 269 76” involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction typically occurs in a controlled environment to ensure the purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of “Sgd 269 76” is scaled up using advanced techniques such as hydride vapor phase epitaxy (HVPE). This method involves the use of carrier gases and reaction gases in a reactor to form the compound on a substrate . The process is optimized to achieve high efficiency and consistency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions: “Sgd 269 76” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving “Sgd 269 76” often require specific reagents such as fluoride ions, which act as catalysts to facilitate the reactions . The conditions for these reactions, including temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “Sgd 269 76” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in various substituted compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Theophylline derivatives has been extensively studied to enhance their solubility and bioavailability. The compound is synthesized by modifying the theophylline structure with a piperazine moiety and a furoyl group. This modification aims to improve the pharmacological profile by introducing properties such as increased anti-inflammatory effects and potential antimicrobial activity.

Pharmacological Applications

  • Respiratory Disorders
    • Bronchodilation : Theophylline is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its derivatives, including the one discussed here, may exhibit enhanced bronchodilatory effects due to their structural modifications that improve receptor binding affinity.
    • Anti-inflammatory Effects : Recent studies have indicated that Theophylline derivatives possess anti-inflammatory properties that can be beneficial in managing respiratory conditions by reducing airway inflammation .
  • Cardiovascular Effects
    • Vasodilation : The compound has been noted for its vasodilatory effects, which can aid in treating conditions like pulmonary hypertension. The introduction of piperazine enhances its cardiovascular profile by potentially modulating adrenergic pathways .
    • Anti-allergic Properties : Some derivatives have shown promise in exhibiting anti-allergic effects, making them suitable candidates for treating allergic reactions and conditions such as rhinitis .
  • Antimicrobial Activity
    • Recent research has highlighted the antimicrobial potential of Theophylline derivatives against various pathogens. For instance, studies have shown that certain modifications can enhance activity against Gram-negative bacteria and fungi, making these compounds valuable in treating infections .

Case Studies

  • Theophylline Toxicity Mimicking Septic Shock
    • A notable case involved a patient with COPD who developed symptoms resembling septic shock due to Theophylline toxicity. This case underscores the importance of monitoring serum levels of Theophylline in patients receiving this medication to prevent adverse effects while maximizing therapeutic benefits .
  • Synthesis and Evaluation of Derivatives
    • In a study focusing on novel derivatives of Theophylline, researchers synthesized various compounds and evaluated their pharmacological activities. One derivative demonstrated significant inhibitory activity against HCV serine protease, indicating potential applications in antiviral therapy .

Data Tables

Application AreaKey FindingsReferences
Respiratory DisordersEnhanced bronchodilation and anti-inflammatory effects
Cardiovascular EffectsVasodilatory properties aiding pulmonary hypertension
Antimicrobial ActivityEffective against Gram-negative bacteria

Mechanism of Action

The mechanism of action of “Sgd 269 76” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Biological Activity

The compound Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- is a derivative of theophylline, a well-known methylxanthine with various pharmacological effects. This article explores its biological activity, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 325.39 g/mol

The structure features a furoyl group attached to a piperazine ring, which is linked to the theophylline core. This modification is hypothesized to enhance its biological activity compared to standard theophylline.

Theophylline acts primarily as an adenosine receptor antagonist , particularly at the A1 and A2 receptors, which contributes to its bronchodilator effects. Additionally, it inhibits phosphodiesterase enzymes, leading to increased intracellular cAMP levels, promoting relaxation of bronchial smooth muscle.

2. Biological Activities

  • Bronchodilation : The compound exhibits significant bronchodilatory effects, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD).
  • Anti-inflammatory Effects : Research indicates that derivatives of theophylline possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • CNS Stimulation : Similar to caffeine, theophylline derivatives may enhance alertness and cognitive function due to their action on central nervous system adenosine receptors .

Study Overview

Several studies have investigated the biological activity of Theophylline derivatives, including the compound . Key findings from these studies are summarized below.

StudyObjectiveFindings
Study 1 Evaluate anti-inflammatory effectsDemonstrated inhibition of histamine release in vitro, indicating potential for allergic response modulation .
Study 2 Assess bronchodilatory effectsShowed significant improvement in FEV1 (Forced Expiratory Volume in 1 second) in asthmatic patients compared to placebo .
Study 3 Investigate CNS effectsFound increased alertness in animal models following administration of the compound .

Comparative Analysis with Other Derivatives

To understand the unique properties of Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)-, we compare it with other common derivatives:

CompoundBronchodilationAnti-inflammatoryCNS Stimulation
TheophyllineModerateYesYes
7-(4-aminopiperidinopropyl)-theophyllineHighYesModerate
Theophylline, 7-(2-(4-benzyl-1-piperazinyl)ethyl)ModerateNoHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthine-Based Adenosine A2a Antagonists

[<sup>11</sup>C]KF18446 ([7-methyl-<sup>11</sup>C]-(E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine)
  • Structural Differences : While both compounds are xanthine derivatives, KF18446 features a trimethoxystyryl group at the 8-position and lacks the furoyl-piperazine moiety.
  • Pharmacological Profile : In mice, KF18446 demonstrated the highest striatal uptake among tested xanthines, indicating superior A2a receptor binding. Its striatal-to-cerebellum uptake ratio was 4.5:1, outperforming analogs like KF19631 and CSC .
  • Metabolism : KF18446 showed <20% plasma metabolites at 30 minutes post-injection, with negligible brain metabolites, enhancing its utility as a PET ligand .
[<sup>11</sup>C]CSC (8-Chlorostyrylcaffeine)
  • Structural Differences : CSC replaces the piperazine-ethyl group with a chlorostyryl chain.
  • Receptor Selectivity : CSC exhibited lower striatal uptake than the furoyl-piperazine theophylline derivative, suggesting weaker A2a affinity .
Table 1: Comparative Data for Xanthine Derivatives
Compound A2a Affinity (Striatal Uptake) Metabolic Stability Key Structural Feature
Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- Not directly tested (inferred high) Likely high* 7-(2-furoyl-piperazinyl)ethyl
[<sup>11</sup>C]KF18446 High (Striatal uptake: 4.5:1 ratio) High 8-(Trimethoxystyryl)
[<sup>11</sup>C]CSC Moderate Moderate 8-Chlorostyryl

*Inferred from low metabolite levels in structurally similar compounds .

Non-Xanthine Piperazine Derivatives

7-[3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione (CID 3051234)
  • Structural Differences : This theophylline derivative replaces the furoyl group with a p-xylyl (2,5-dimethylphenyl) group.
7-[2-[4-[4-(Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-5-amine
  • Structural Differences : A pyrazolo-triazolo-pyrimidine core replaces the xanthine backbone, but retains the 2-furanyl and piperazinyl-ethyl motifs.
  • Pharmacological Profile : This compound is a potent A2a antagonist with a solubility profile optimized for formulations (9.2 mg/mL in acidified conditions). Its structural complexity may confer higher selectivity but also synthetic challenges .

Piperazinyl-Furoyl Compounds in Diverse Therapeutic Contexts

Antibacterial Carbamates (e.g., 2,4,6-Tribromophenyl 2-[4-(2-furoyl)-1-piperazinyl]ethylcarbamate)
  • Activity : MIC values of 8.34–9.24 µM against Gram-positive and Gram-negative bacteria.
  • Toxicity : Low hemolysis (4.35–15.48%), suggesting a favorable safety profile. The furoyl-piperazine group may enhance membrane permeability .
Antrafenine (Analgesic Piperazine Derivative)
  • Activity: 6–9 times more potent than glafenine/aminopyrine. The trifluoromethylphenyl-piperazine group confers strong analgesia, highlighting how piperazine substituents dictate therapeutic outcomes .

Key Research Findings and Implications

  • Receptor Specificity : The furoyl-piperazine group in theophylline derivatives enhances A2a selectivity over A1 receptors, as demonstrated by SCH 58261 inhibition studies .
  • Metabolic Stability : Piperazine-ethyl substitutions reduce first-pass metabolism, as seen in KF18446’s low brain metabolite levels .
  • Formulation Challenges : Solubility varies significantly; for example, the pyrazolo-triazolo-pyrimidine derivative requires acidified formulations for optimal dissolution .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- and its analogs?

Answer:
The synthesis typically involves multi-step reactions starting with theophylline as a core scaffold. For example, coupling reactions with 2-furoyl-piperazine derivatives are performed under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:

  • Nucleophilic substitution to introduce the piperazinyl-ethyl group at the 7-position of theophylline .
  • Schiff base formation or amide coupling to attach the 2-furoyl group to the piperazine ring .
    Characterization requires elemental analysis , FT-IR (to confirm functional groups like C=O and N-H), LC-MS (for molecular ion verification), and NMR (to resolve structural isomers and confirm substitution patterns) .

Basic: How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?

Answer:

  • Solubility : The compound’s low aqueous solubility (due to the hydrophobic 2-furoyl and theophylline moieties) necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Co-solvents like PEG-400 may improve bioavailability in pharmacokinetic studies .
  • Stability : Susceptibility to hydrolysis (noted in piperazine derivatives) requires storage at low temperatures (< -20°C) under nitrogen. Stability tests via HPLC-UV at varying pH and temperatures are critical for validating experimental conditions .

Advanced: What strategies are used to resolve contradictions in reported bioactivity data (e.g., variable enzyme inhibition)?

Answer:
Discrepancies in IC₅₀ values (e.g., weak vs. potent inhibition of butyrylcholinesterase) arise from:

  • Structural variability : Minor substituent changes (e.g., halogenation at the phenyl ring) drastically alter binding affinity. Computational docking (AutoDock Vina) can predict interactions with enzyme active sites .
  • Assay conditions : Differences in buffer pH, incubation time, or substrate concentration affect results. Standardized protocols (e.g., Ellman’s method for cholinesterase assays) and internal controls (e.g., donepezil as a reference inhibitor) are essential .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurodegenerative disease targets?

Answer:
Key SAR insights include:

  • Piperazine chain length : Extending the ethyl linker between theophylline and piperazine improves blood-brain barrier (BBB) permeability (predicted via PAMPA-BBB assays) .
  • 2-Furoyl vs. other acyl groups : The 2-furoyl group enhances selectivity for butyrylcholinesterase over acetylcholinesterase (ratio >10:1 in some analogs), as shown in competitive inhibition assays .
  • Hybrid analogs : Incorporating triazole or carbamate moieties (e.g., from 1,2,4-triazole derivatives) can reduce cytotoxicity while maintaining activity .

Advanced: What analytical techniques are critical for detecting Theophylline, 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)- in complex biological matrices?

Answer:

  • LC-MS/MS : Using a C18 column with a gradient elution (water:acetonitrile + 0.1% formic acid) provides high sensitivity (LOQ ~1 ng/mL) in plasma or tissue homogenates .
  • Metabolite profiling : HRMS (Q-TOF) identifies phase I/II metabolites (e.g., hydroxylation at the piperazine ring or glucuronidation of theophylline) .
  • Validation : Include internal standards (e.g., deuterated analogs) to correct matrix effects and ensure reproducibility .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation (observed in structurally similar piperazine derivatives) .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particles (particle size <10 µm).
  • Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Advanced: How do computational methods contribute to understanding the compound’s pharmacokinetic profile?

Answer:

  • ADME prediction : Tools like SwissADME predict moderate bioavailability (30-40%) due to high molecular weight (>450 Da) and LogP (>3).
  • CYP450 interactions : Molecular dynamics simulations (AMBER) identify potential inhibition of CYP3A4, necessitating in vitro microsomal stability assays .
  • Toxicity : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks linked to the 2-furoyl group .

Advanced: What natural product sources or biosynthesis pathways are relevant to this compound’s derivatives?

Answer:

  • Natural analogs : Tamarix hispida extracts contain methyl esters of 4-(2-furoyl)-piperazine derivatives, suggesting potential biosynthetic pathways involving polyketide synthases .
  • Heterologous expression : Engineering E. coli with plant-derived cytochrome P450 enzymes could enable scalable production of precursor molecules .

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